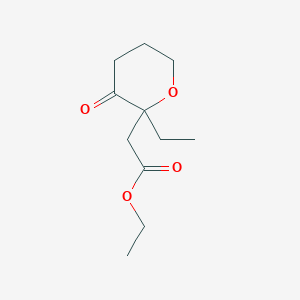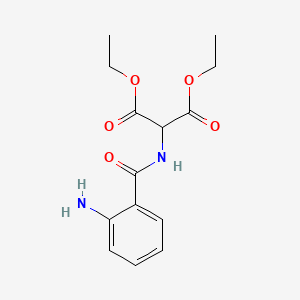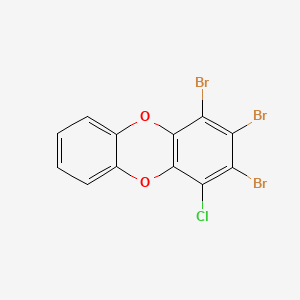![molecular formula C9H14O4 B14317073 2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid CAS No. 113824-77-4](/img/structure/B14317073.png)
2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid is an organic compound with a complex structure that includes both carboxylic acid and ester functional groups. It is known for its applications in various fields, including polymer chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid typically involves the esterification of 2,2-dimethylpropanoic acid with 2-methylacryloyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and acid or base.
Polymerization: The double bond in the 2-methylacryloyl group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Esterification: Alcohols and acid catalysts.
Hydrolysis: Water, acids (e.g., HCl), or bases (e.g., NaOH).
Polymerization: Initiators like benzoyl peroxide or AIBN (azobisisobutyronitrile).
Major Products
Esterification: Various esters depending on the alcohol used.
Hydrolysis: 2,2-Dimethylpropanoic acid and 2-methylacrylic acid.
Polymerization: Polymers with repeating units derived from the 2-methylacryloyl group.
科学研究应用
2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid is used in several scientific research applications:
Polymer Chemistry: As a monomer for the synthesis of specialty polymers with unique properties.
Materials Science: In the development of advanced materials with specific mechanical and chemical properties.
Biomedical Applications: In drug delivery systems and as a component in biocompatible materials.
作用机制
The mechanism of action of 2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid in polymerization involves the initiation of free radicals that propagate the polymer chain. The ester and carboxylic acid groups can interact with various molecular targets, influencing the properties of the resulting polymers.
相似化合物的比较
Similar Compounds
2-Methylacrylic acid: Shares the 2-methylacryloyl group but lacks the ester and additional carboxylic acid groups.
2,2-Dimethylpropanoic acid: Lacks the 2-methylacryloyl group but shares the 2,2-dimethylpropanoic acid structure.
Uniqueness
2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid is unique due to its combination of ester and carboxylic acid functional groups, allowing it to participate in a wide range of chemical reactions and applications, particularly in polymer chemistry and materials science.
属性
CAS 编号 |
113824-77-4 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.20 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propanoic acid |
InChI |
InChI=1S/C9H14O4/c1-6(2)7(10)13-5-9(3,4)8(11)12/h1,5H2,2-4H3,(H,11,12) |
InChI 键 |
RJLRFKIUTAGTSE-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCC(C)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


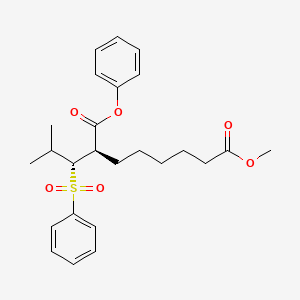
![1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol](/img/structure/B14316998.png)
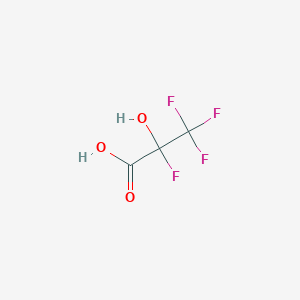
![3-[(3-Methylbutyl)amino]butan-2-ol](/img/structure/B14317001.png)

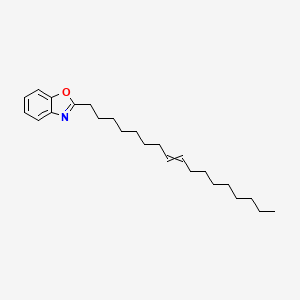
![4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate](/img/structure/B14317031.png)


